Xylometazoline

Vue d'ensemble

Description

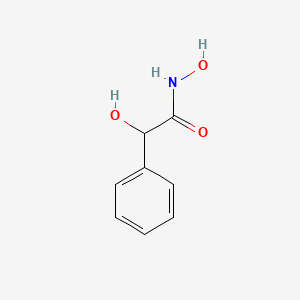

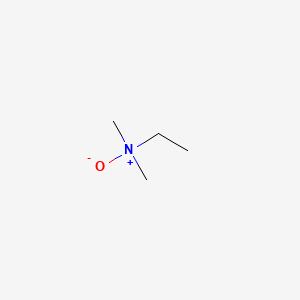

La xylometazoline est un agoniste alpha-adrénergique à action directe couramment utilisé comme décongestionnant nasal. C'est un dérivé de l'imidazoline qui agit en se liant aux récepteurs alpha-adrénergiques, provoquant une vasoconstriction des vaisseaux sanguins nasaux. Cette action contribue à soulager la congestion nasale et l'inflammation mineure due aux allergies ou aux rhumes .

Applications De Recherche Scientifique

Xylometazoline has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies involving alpha-adrenergic agonists.

Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

Medicine: Widely used in nasal decongestant formulations to relieve symptoms of nasal congestion, allergic rhinitis, and sinusitis

Industry: Employed in the production of over-the-counter nasal sprays and drops.

Mécanisme D'action

- When xylometazoline binds to these receptors, it causes vasoconstriction (narrowing) of the blood vessels in the nasal mucosa .

- This compound’s vasoconstrictive effect targets the venous sinusoids lining the nasal mucosa, reducing congestion .

- The rapid onset of action (within 5-10 minutes) and duration (5-6 hours) make it an effective choice .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Analyse Biochimique

Biochemical Properties

Xylometazoline functions as a direct-acting alpha-adrenergic agonist. It binds to alpha-adrenergic receptors, specifically alpha-1 and alpha-2 receptors, on the lamina propria of blood vessels in the nasal mucosa. This binding causes vasoconstriction of the nasal blood vessels, reducing blood flow and subsequently decreasing nasal congestion . The interaction of this compound with these receptors is crucial for its decongestant effect. Additionally, this compound has been shown to exert antioxidant actions by inhibiting microsomal lipid peroxidation and mediating hydroxyl radical scavenging activity .

Cellular Effects

This compound affects various types of cells and cellular processes. In the nasal mucosa, it causes vasoconstriction of large veins and smaller arteries, leading to a reduction in nasal congestion . This vasoconstriction is due to the stimulation of adrenergic receptors on the blood vessels. This compound also influences cell signaling pathways by activating alpha-adrenergic receptors, which are coupled to G-proteins. This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels . These changes can impact gene expression and cellular metabolism, contributing to the overall decongestant effect of this compound.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to alpha-adrenergic receptors in the nasal mucosa. By binding to these receptors, this compound mimics the action of endogenous catecholamines like adrenaline and noradrenaline . This binding leads to the activation of G-protein-coupled receptors, which in turn activate downstream signaling pathways. The primary effect is the vasoconstriction of blood vessels, reducing blood flow and nasal congestion . This compound’s sympathomimetic effects also include the inhibition of adenylate cyclase, leading to decreased cAMP levels and subsequent cellular responses .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces nasal mucosal swelling and nasal resistance . At higher doses, this compound can cause systemic effects due to its sympathomimetic properties. These effects include increased blood pressure, bradycardia, and central nervous system stimulation . The lethal dose (LD50) of this compound has been determined in various animal models, with values of 230 mg/kg in rats and 75 mg/kg in mice for oral administration . These studies highlight the importance of using appropriate dosages to avoid toxic or adverse effects.

Metabolic Pathways

This compound is metabolized primarily in the liver. It undergoes hepatic metabolism, with the involvement of enzymes such as monoamine oxidase (MAO) and cytochrome P450 . The metabolic pathways of this compound include oxidation and conjugation reactions, leading to the formation of inactive metabolites that are excreted via the kidneys . The involvement of these enzymes in the metabolism of this compound can influence its pharmacokinetics and overall effectiveness.

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion. Once administered intranasally, this compound rapidly penetrates the nasal mucosa and binds to adrenergic receptors . The distribution of this compound within the nasal tissues is crucial for its decongestant effect. Additionally, this compound’s binding to plasma proteins is minimal, allowing for efficient distribution to the target sites .

Subcellular Localization

The subcellular localization of this compound is primarily within the plasma membrane of nasal epithelial cells. This compound binds to alpha-adrenergic receptors located on the cell surface, initiating its vasoconstrictive effects . The targeting of this compound to these receptors is facilitated by its molecular structure, which mimics endogenous catecholamines . This specific localization is essential for the rapid onset of action and effectiveness of this compound as a nasal decongestant.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du chlorhydrate de xylometazoline implique plusieurs étapes. Une méthode commence avec le 1,3-diméthyl-5-tert-butylbenzène, qui est réagi avec le pentachlorure de phosphore et la formaline dans l'acide chlorhydrique. Le mélange réactionnel est ensuite soumis à un reflux à 100 °C pendant 5 heures. Après refroidissement, la couche organique est séparée, lavée et séchée. Le produit, le chlorure de 2,6-diméthyl-4-tertio-butylbenzyle, est obtenu par distillation .

Méthodes de production industrielle

La production industrielle du chlorhydrate de this compound implique généralement des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend des mesures de contrôle de qualité rigoureuses pour garantir la pureté et la constance du produit final. La chromatographie liquide haute performance (HPLC) est souvent utilisée pour l'estimation simultanée du chlorhydrate de this compound et d'autres ingrédients actifs dans les formulations de pulvérisations nasales .

Analyse Des Réactions Chimiques

Types de réactions

La xylometazoline subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium. Les réactions de substitution impliquent souvent des agents halogénants comme le pentachlorure de phosphore .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la this compound peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits déshydroxylés .

Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans des études impliquant des agonistes alpha-adrénergiques.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et la liaison des récepteurs.

Médecine : Largement utilisé dans les formulations de décongestionnants nasaux pour soulager les symptômes de la congestion nasale, de la rhinite allergique et de la sinusite

Industrie : Employé dans la production de pulvérisations nasales et de gouttes en vente libre.

Mécanisme d'action

La this compound agit en se liant aux récepteurs alpha-adrénergiques de la muqueuse nasale. Cette liaison provoque une vasoconstriction des vaisseaux sanguins, conduisant à une réduction du flux sanguin et une diminution du gonflement. L'effet décongestionnant est dû à la constriction des grosses veines du nez, qui gonflent pendant l'inflammation causée par des infections ou des allergies .

Comparaison Avec Des Composés Similaires

Composés similaires

Oxymetazoline : Un autre décongestionnant nasal de l'imidazoline ayant un mécanisme d'action similaire.

Pseudoéphédrine : Un décongestionnant qui agit en stimulant la libération de norépinéphrine, conduisant à une vasoconstriction.

Phényléphrine : Un agoniste sélectif des récepteurs alpha-1 adrénergiques utilisé comme décongestionnant.

Unicité

La xylometazoline est unique en raison de son début d'action rapide et de sa capacité à procurer un soulagement rapide de la congestion nasale. Comparée à l'oxymetazoline, la this compound a un début d'action légèrement plus rapide, bien que les deux aient des durées d'action similaires .

Propriétés

IUPAC Name |

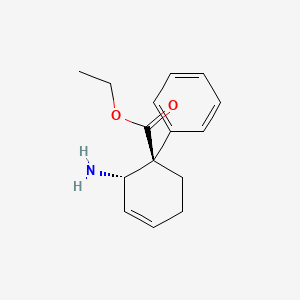

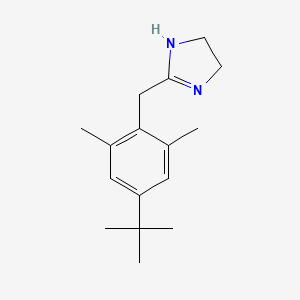

2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15/h8-9H,6-7,10H2,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCJFAOMUPXHDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1218-35-5 (mono-hydrochloride) | |

| Record name | Xylometazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8046957 | |

| Record name | Xylometazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Xylometazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Nasal congestion is caused by various etiologies, such as rhinosinusitis and allergic or non-allergic rhinitis, leading to congestion of the venous sinusoids lining the nasal mucosa. Activation of α-adrenergic receptors leads to vasoconstriction of the blood vessels of the nasal mucosa and resumption of nasal airflow. As the most abundantly expressed in the human nasal mucosa, α1A- and α2B-adrenoceptors may play the most important role in vasoconstriction of the human nasal mucosa. Xylometazoline is a more selective agonist at α2B-adrenoceptors, with affinity at α1A-, α2A-, α2C-, α1B-, and α1D-adrenoceptors. Xylometazoline decreases nasal resistance during inspiration and expiration and increases the volume of nasal airflow. Compared to [oxymetazoline], another imidazoline nasal decongestant, xylometazoline had a slightly faster onset of action although they had a similar duration of action. In one study, subjects with nasal congestion reported relief of earache and sore throat in addition to nasal decongestion: it is speculated that oxymetazoline mediates this effect by causing vasoconstriction of the nasal mucosa that contains the venous sinuses and nasal decongestion allows breathing through the nose, providing relief from sore throat caused by mouth breathing that dries and irritates the throat. | |

| Record name | Xylometazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

526-36-3 | |

| Record name | Xylometazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylometazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylometazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xylometazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylometazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XYLOMETAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPY40FTH8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xylometazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

317-329, 131 - 133 °C | |

| Record name | Xylometazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xylometazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Xylometazoline?

A1: this compound is an imidazoline derivative that acts as an alpha-adrenergic agonist. It primarily targets alpha-adrenergic receptors in the blood vessels of the nasal mucosa, causing vasoconstriction. [, , ]

Q2: What are the downstream effects of this compound's vasoconstriction in the nasal mucosa?

A2: Vasoconstriction leads to a decrease in blood flow and swelling of the nasal mucosa, resulting in the opening of nasal passages and relief from nasal congestion. [, , , ]

Q3: Does this compound impact nitric oxide (NO) production in the nasal mucosa?

A3: Research suggests that, unlike physiological vasoconstriction induced by exercise, this compound reduces nasal NO levels. This suggests it may affect NO production through mechanisms beyond simple vasoconstriction. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound hydrochloride is C16H24N2 • HCl. Its molecular weight is 296.84 g/mol. []

Q5: Are there any spectroscopic data available for characterizing this compound?

A5: Yes, techniques like NMR, mass spectrometry, and IR spectroscopy have been employed to characterize this compound and its degradation products. []

Q6: Has this compound been combined with other active ingredients in pharmaceutical formulations?

A6: Yes, this compound has been successfully combined with other active ingredients like ipratropium bromide to simultaneously address both nasal congestion and rhinorrhea. [, ] It has also been formulated with iota-carrageenan, offering both decongestant and antiviral properties. []

Q7: What is the role of hyaluronic acid (HA) in some this compound formulations?

A7: Research suggests that HA can act as an enhancer or carrier for this compound, potentially improving its efficacy. []

Q8: What about the combination of this compound with Dexpanthenol?

A8: Studies indicate that the combination of this compound and Dexpanthenol can be beneficial for wound healing after nasal surgery, showing superior results compared to this compound alone. []

Q9: Does this compound exhibit any catalytic properties relevant to its pharmaceutical applications?

A9: While this compound's primary mechanism of action is through receptor binding, not catalytic activity, its formulation with other ingredients can enhance its therapeutic effects. For instance, combining it with acetylcysteine, a mucolytic agent, can improve its effectiveness in treating acute rhinitis. []

Q10: Have computational methods been applied to study this compound?

A10: Yes, computational studies using DFT have explored the electronic structure and properties of this compound and its potential for drug delivery when conjugated to fullerenes (C60). []

Q11: How do structural differences between this compound and Oxymetazoline affect their pharmacological properties?

A11: Despite both being imidazoline derivatives, Oxymetazoline exhibits a higher affinity for α1A-adrenoceptors while having a lower affinity for α2B-adrenoceptors compared to this compound. This difference in receptor subtype selectivity might contribute to observed differences in their potency and duration of action. []

Q12: Does the presence of BKC affect the nasal mucosal temperature in this compound formulations?

A13: Research suggests that BKC itself doesn't significantly influence nasal blood flow or mucosal temperature in topical decongestants containing this compound. The observed temperature decrease after this compound administration is primarily due to vasoconstriction. []

Q13: Can long-term use of this compound lead to rebound congestion?

A15: Yes, sustained use of this compound can lead to rebound congestion (rhinitis medicamentosa), characterized by increased nasal obstruction upon discontinuation of the medication. [, ]

Q14: What in vitro methods have been used to study this compound's effects?

A16: In vitro studies have employed techniques like cell culture models using human nasal epithelial cells to assess the cytotoxic and ciliary toxic effects of this compound and preservatives like BKC. [, ]

Q15: What in vivo models have been used to study this compound?

A17: Animal models, particularly rats, have been utilized to evaluate the effects of this compound on the nasal mucosa, including histopathological changes and inflammatory responses. [, ]

Q16: Are there any clinical trials investigating the efficacy of this compound?

A18: Numerous clinical trials have been conducted to assess this compound's efficacy and safety in treating various conditions, including acute rhinitis, sinusitis, and nasal congestion associated with the common cold. [, , , , , , , , , , ]

Q17: Is there evidence of resistance developing to this compound with prolonged use?

A19: While this compound doesn't typically lead to drug resistance in the traditional sense, prolonged use can lead to tachyphylaxis, requiring increasing doses to achieve the same decongestant effect. [, ]

Q18: Are there any safety concerns associated with the use of this compound in infants?

A20: While generally considered safe when used as directed, this compound can cause side effects, particularly in infants. Careful dosage control and monitoring are crucial to minimize the risk of adverse effects. [, , ]

Q19: Are there ongoing efforts to improve the delivery and targeting of this compound?

A21: Research exploring the conjugation of this compound to nanocarriers like fullerenes (C60) aims to improve its delivery, potentially enhancing its efficacy and reducing side effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Bicyclo[4.1.0]heptane-7-carbonyl)-amino]-benzoic acid ethyl ester](/img/structure/B1196177.png)